molecular formula C17H18ClN3O B1662378 Verubulin hydrochloride CAS No. 917369-31-4

Verubulin hydrochloride

Katalognummer B1662378
CAS-Nummer: 917369-31-4
Molekulargewicht: 315.8 g/mol
InChI-Schlüssel: VYUWDIKZJLOZJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Verubulin hydrochloride is an antineoplastic agent . It is a small-molecule inhibitor of microtubule formation and is not a substrate for multidrug resistance pumps .


Molecular Structure Analysis

The molecular formula of Verubulin hydrochloride is C17H18ClN3O . Its average mass is 315.797 Da and its monoisotopic mass is 315.113831 Da .

Wissenschaftliche Forschungsanwendungen

Microtubule Imaging with PET

Specific Scientific Field

This application falls under the field of Neuroscience , specifically Brain Imaging Methods .

Summary of the Application

Verubulin hydrochloride, also known as [11C]Verubulin or [11C]MCP-6827, has been developed for imaging microtubules (MTs) with positron emission tomography (PET) . The objective of this work was to conduct an in vivo comparison of [11C]verubulin for MT imaging in mouse and rat brain, as well as an in vitro study with this radiotracer in rodent and human Alzheimer’s Disease tissue .

Methods of Application

The researchers conducted preliminary PET imaging studies of [11C]verubulin in rodents . They also conducted the first comparative in vivo PET imaging study with [11C]verubulin, [11C]HD-800 and [11C]colchicine in a non-human primate .

Results or Outcomes

The preliminary PET imaging studies of [11C]verubulin in rodents revealed contradictory results between mouse and rat brain uptake under pretreatment conditions . In vitro autoradiography with [11C]verubulin showed an unexpected higher uptake in AD patient tissue compared with healthy controls .

Treatment of Glioblastoma Multiforme

Specific Scientific Field

This application is in the field of Oncology , specifically the treatment of Glioblastoma Multiforme (GBM) .

Summary of the Application

Verubulin hydrochloride is a microtubule-destabilizing agent that achieves high concentrations in the brain . It disrupts newly formed blood vessels in xenografts . The researchers determined the safety and tolerability of verubulin administered in combination with carboplatin in patients with relapsed glioblastoma multiforme (GBM) .

Methods of Application

Three pre-selected doses of verubulin were tested: 2.1, 2.7, and 3.3 mg/m2 in a standard “3+3” design . Verubulin was given every second week of a 6-week cycle in the 2.1 mg/m2 cohort or weekly for 3 weeks of a 4-week cycle in subsequent cohorts . Carboplatin was administered intravenously at an area under the curve (AUC) dosage 4 every 2 weeks for the 2.1 mg/m2 cohort or on day 1 of each 4-week cycle in subsequent cohorts .

Results or Outcomes

Four patients (21%) experienced a grade 3 or greater verubulin- or carboplatin-related adverse event, including hypesthesia, cerebral ischemia, anemia, and thrombocytopenia . Two patients achieved at least a partial response by Macdonald criteria . One of these patients remains progression free and off treatment more than 24 months beyond his initiation of verubulin . Five patients had stable disease . Median progression-free survival (PFS) across all patients was 8 weeks, and the 6-month PFS rate was 21% .

Synthesis of Verubulin Analogues

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry , specifically the synthesis of drug analogues .

Summary of the Application

Researchers have been working on the synthesis of Verubulin (Azixa) analogues with increased saturation . The aim is to create new compounds that might have similar or improved therapeutic properties compared to Verubulin .

Methods of Application

The researchers used a variety of chemical reactions to create new analogues of Verubulin . These analogues were then tested for their biological activity .

Results or Outcomes

The results of these studies are not specified in the source . However, the creation of new Verubulin analogues could potentially lead to the development of new therapeutic agents .

Encapsulation in Biocompatible Nanocontainers

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry , specifically the encapsulation of drugs in nanocontainers .

Summary of the Application

Researchers have been working on encapsulating Verubulin analogues in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked Alginate . The aim is to improve the delivery and effectiveness of the drug .

Methods of Application

The researchers synthesized Verubulin analogues and encapsulated them in nanocontainers made of Alginate cross-linked with Ca2+ or Mg2+ . These nanocontainers were then tested for their ability to deliver the drug .

Results or Outcomes

The results of these studies are not specified in the source . However, the creation of these nanocontainers could potentially improve the delivery and effectiveness of Verubulin and its analogues .

Safety And Hazards

Verubulin hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWDIKZJLOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238682
Record name Verubulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verubulin hydrochloride

CAS RN

917369-31-4
Record name Verubulin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERUBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Verubulin hydrochloride
Reactant of Route 2
Verubulin hydrochloride
Reactant of Route 3
Reactant of Route 3
Verubulin hydrochloride
Reactant of Route 4
Reactant of Route 4
Verubulin hydrochloride
Reactant of Route 5
Verubulin hydrochloride
Reactant of Route 6
Reactant of Route 6
Verubulin hydrochloride

Citations

For This Compound
7
Citations
P Thomas, L Recht - Drugs of the Future, 2010 - access.portico.org
Despite the current focus on innovative drug delivery regimens and promising molecular therapies targeting growth factor signaling and angiogenesis, chemotherapy and radiation …
Number of citations: 3 access.portico.org
AM Tsimberidou, G Minotti… - Texas Heart Institute …, 2011 - ncbi.nlm.nih.gov
… Phase I and II studies of the investigational agents combretastatin A1 diphosphate (CA1P), dimethyloxoxanthene acetic acid (ASA404), verubulin hydrochloride (MPC-6827), and …
Number of citations: 5 www.ncbi.nlm.nih.gov
V Prabhakar - 2015 - researchgate.net
… It is being developed as Verubulin hydrochloride. Verubulin hydrochloride (MPC-6827) is a 4-arylamino quinazoline with two distinct mechanisms of action. First, it causes apoptosis …
Number of citations: 0 www.researchgate.net
YT Ji, YN Liu, ZP Liu - Current medicinal chemistry, 2015 - ingentaconnect.com
Tumor vasculature is an important target in cancer treatment. Two distinct vasculartargeting therapeutic strategies are applied to attack cancer cells indirectly. The antiangiogenic …
Number of citations: 99 www.ingentaconnect.com
VK Patel, H Rajak - Letters in Organic Chemistry, 2018 - ingentaconnect.com
A series of novel N-substituted-2-amino-3,4,5-trimethoxybenzoylindoles was synthesized and assessed against human cancer cell lines of breast (MCF-7) and colon (HT-29). The two …
Number of citations: 1 www.ingentaconnect.com
SA Patil, R Patil, DD Miller - Future medicinal chemistry, 2012 - Future Science
Agents that interfere with tubulin function have a broad anti-tumor spectrum and they represent one of the most significant classes of anticancer agents. In the past few years, several …
Number of citations: 147 www.future-science.com
杨臻峥 - 2011
Number of citations: 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.